

Spectroscopic Profile of 2-Bromo-4-phenylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-4-phenylpyridine

Cat. No.: B1345544

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Bromo-4-phenylpyridine** (CAS No: 54151-74-5). Due to the limited availability of publicly accessible, complete experimental spectra for this specific molecule, this document focuses on predicted data derived from spectroscopic principles and analysis of structurally similar compounds. This guide is intended to serve as a valuable resource for the characterization and utilization of **2-Bromo-4-phenylpyridine** in research and development.

Molecular Structure and Properties

2-Bromo-4-phenylpyridine is a substituted pyridine derivative with a molecular formula of $C_{11}H_8BrN$ and a molecular weight of 234.09 g/mol ^[1] Its structure consists of a pyridine ring brominated at the 2-position and substituted with a phenyl group at the 4-position.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of **2-Bromo-4-phenylpyridine**. These predictions are based on established spectroscopic theory and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H NMR Data (500 MHz, $CDCl_3$)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-6	~8.4 - 8.6	d	~5.0
H-3	~7.7 - 7.9	s	-
H-5	~7.5 - 7.7	d	~5.0
Phenyl H (ortho)	~7.6 - 7.8	m	-
Phenyl H (meta, para)	~7.3 - 7.5	m	-

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	~143 - 145
C-4	~150 - 152
C-6	~151 - 153
C-3	~122 - 124
C-5	~120 - 122
Phenyl C (ipso)	~137 - 139
Phenyl C (ortho)	~129 - 131
Phenyl C (meta)	~128 - 130
Phenyl C (para)	~127 - 129

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Neat)

Wavenumber (cm ⁻¹)	Vibration Type
3100 - 3000	C-H stretch (aromatic)
1600 - 1585	C=C stretch (aromatic ring)
1500 - 1400	C=C stretch (aromatic ring)
~1050	C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

m/z	Proposed Fragment	Notes
233/235	[M] ⁺	Molecular ion peak, showing characteristic bromine isotope pattern (¹⁹ Br/ ⁸¹ Br ≈ 1:1)
154	[M - Br] ⁺	Loss of bromine atom
127	[C ₁₀ H ₇] ⁺	Phenylcyclopentadienyl cation
77	[C ₆ H ₅] ⁺	Phenyl cation

Experimental Protocols

The following are detailed, representative protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **2-Bromo-4-phenylpyridine**.

Materials & Equipment:

- **2-Bromo-4-phenylpyridine** sample
- Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

- 5 mm NMR tubes
- 500 MHz NMR spectrometer

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromo-4-phenylpyridine** in approximately 0.7 mL of CDCl_3 in a clean, dry vial.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock and shim the spectrometer on the deuterium signal of the CDCl_3 .
 - Acquire the ^1H NMR spectrum using standard acquisition parameters.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
- Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ^1H and the CDCl_3 signal at 77.16 ppm for ^{13}C .

IR Spectroscopy

Objective: To obtain the FT-IR spectrum of **2-Bromo-4-phenylpyridine**.

Materials & Equipment:

- **2-Bromo-4-phenylpyridine** sample (solid)
- Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula

Procedure:

- **Background Spectrum:** Acquire a background spectrum of the clean, empty ATR crystal.
- **Sample Application:** Place a small amount of the solid **2-Bromo-4-phenylpyridine** sample onto the ATR crystal.
- **Data Acquisition:** Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- **Data Processing:** The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To obtain the mass spectrum of **2-Bromo-4-phenylpyridine** and determine its fragmentation pattern.

Materials & Equipment:

- **2-Bromo-4-phenylpyridine** sample
- High-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate)
- Autosampler vial with cap
- Gas Chromatograph-Mass Spectrometer (GC-MS) system with an electron ionization (EI) source

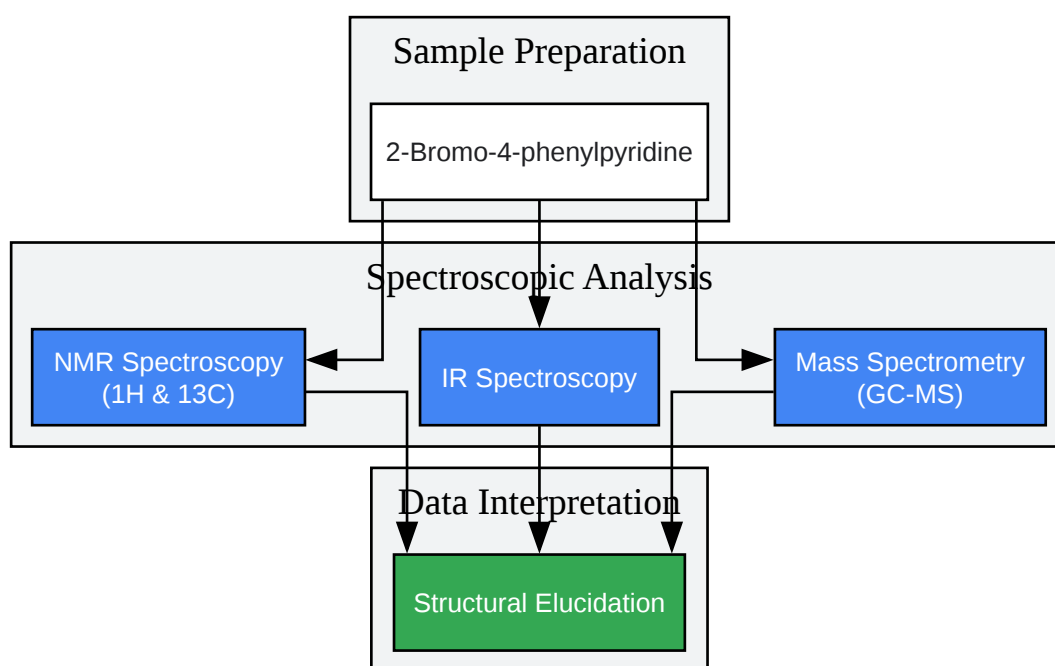
Procedure:

- **Sample Preparation:** Prepare a dilute solution of the sample by dissolving a small amount (~1 mg) of **2-Bromo-4-phenylpyridine** in a volatile organic solvent (1 mL) in a clean vial.
- **GC-MS Parameters:**
 - **GC Oven Program:** Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up at 10-20 °C/min to a final temperature of ~280 °C.

- Carrier Gas: Helium, with a constant flow rate.
- MS Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 300.
- Injection: Inject a small volume (e.g., 1 μ L) of the prepared sample solution into the GC.
- Data Processing: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to **2-Bromo-4-phenylpyridine**. Extract the mass spectrum for this peak.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of **2-Bromo-4-phenylpyridine**.



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Caption: Logical workflow for the spectroscopic analysis of **2-Bromo-4-phenylpyridine**.

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References

- 1. 2-Bromo-4-phenylpyridine | C₁₁H₈BrN | CID 104700 - PubChem [pubchem.ncbi.nlm.nih.gov]
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